molecular formula C12H15ClN2O B1299088 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide CAS No. 251097-15-1

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B1299088
CAS No.: 251097-15-1
M. Wt: 238.71 g/mol
InChI Key: FNVRQNQKCUANBZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is an organic compound with the molecular formula C12H15ClN2O It is characterized by the presence of a chloro group, a pyrrolidine ring, and an acetamide moiety

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to interact with enzymes involved in neurotransmitter regulation, such as monoamine oxidases. These interactions can lead to the modulation of neurotransmitter levels in the brain, affecting mood and cognitive functions . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways, leading to changes in neurotransmitter release and uptake . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . In addition, this compound can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit monoamine oxidases, leading to increased levels of neurotransmitters such as serotonin and dopamine . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on mood and cognitive functions by modulating neurotransmitter levels . At high doses, it can cause toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide typically involves the reaction of 4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic substitution: The major products are the substituted derivatives of the original compound.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The major products depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be employed in studies investigating the biological activity of related compounds, including their interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-(pyrrolidin-1-yl)benzyl)acetamide
  • 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)methylacetamide

Uniqueness

2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the pyrrolidine ring allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(4-pyrrolidin-1-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-9-12(16)14-10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVRQNQKCUANBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356349
Record name 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251097-15-1
Record name 2-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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